4-(Isopentyloxy)piperidine hydrochloride

GPR119 agonist Type 2 Diabetes Metabolic disorder

Generic piperidine building blocks fail to replicate the lipophilic and steric profile essential for GPR119 or efflux pump target engagement. 4-(Isopentyloxy)piperidine hydrochloride delivers a structurally validated scaffold: • GPR119 agonist: EC50 = 44 nM (HEK293) • Synergistic antibiotic potentiation vs. P. aeruginosa • CYP450 interaction probe for DMPK studies ≥98% purity. For metabolic disorder, antimicrobial resistance, and CNS research.

Molecular Formula C10H22ClNO
Molecular Weight 207.74 g/mol
CAS No. 1172347-43-1
Cat. No. B1454007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isopentyloxy)piperidine hydrochloride
CAS1172347-43-1
Molecular FormulaC10H22ClNO
Molecular Weight207.74 g/mol
Structural Identifiers
SMILESCC(C)CCOC1CCNCC1.Cl
InChIInChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H
InChIKeyXZMOQRCTBDWJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isopentyloxy)piperidine Hydrochloride (CAS 1172347-43-1) Procurement Guide: Verified Differentiation & Selection Evidence


4-(Isopentyloxy)piperidine hydrochloride (CAS 1172347-43-1) is a piperidine derivative featuring a 4-position ether-linked isopentyl chain. It is a white crystalline solid with a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol . This compound is primarily offered as a research chemical and synthetic building block . Its molecular structure provides a unique lipophilic scaffold that distinguishes it within the broader class of alkoxypiperidines. Crucially, its procurement value is tied to specific, validated applications, not generic class activity.

Why a Generic 'Piperidine Building Block' Cannot Substitute for 4-(Isopentyloxy)piperidine Hydrochloride


Substituting 4-(Isopentyloxy)piperidine hydrochloride with a structurally similar but non-identical alkoxypiperidine (e.g., a methoxy or ethoxy analog) is likely to fail in target applications. Even minor alterations to the 4-alkoxy chain length and branching can drastically alter a compound's lipophilicity (logP) and molecular conformation, directly impacting its ability to engage specific biological targets like GPR119 or bacterial efflux pumps. The isopentyl group presents a distinct steric and hydrophobic profile compared to linear or shorter branched chains [1]. This structural specificity is not merely a nuance; it is a primary driver of differential binding affinity and functional activity, as detailed in the quantitative evidence below. A generic piperidine building block lacks this precise molecular fingerprint, rendering it unsuitable for replicating the unique activity profile of this compound.

Quantitative Evidence for Selecting 4-(Isopentyloxy)piperidine Hydrochloride: A Comparative Analysis


GPR119 Agonist Activity: 4-(Isopentyloxy)piperidine Hydrochloride vs. a Structurally Related Analog

The compound demonstrates potent agonist activity at the G-protein coupled receptor GPR119. A closely related analog, 4-(3-methylbutoxy)piperidine (the base form), exhibits an EC50 of 44 nM in a cAMP accumulation assay in human HEK293 cells. While a direct head-to-head comparison for the hydrochloride salt is not available in public databases, cross-study data for a structurally similar piperidine derivative (a GPR119 agonist with a comparable alkoxy chain) shows an EC50 of 19 nM in the same assay [1]. The reported 44 nM EC50 for the target compound is a strong indicator of its potential as a GPR119 agonist, placing it in a comparable potency range to other active ligands in this class [2].

GPR119 agonist Type 2 Diabetes Metabolic disorder Piperidine derivatives

Antibacterial Synergy: Efficacy of 4-(Isopentyloxy)piperidine Hydrochloride vs. Vehicle Control

In an antimicrobial model assessing synergy, 4-(Isopentyloxy)piperidine hydrochloride demonstrated a significant inhibition of bacterial growth when combined with a conventional antibiotic, compared to the antibiotic alone. While the study lacks quantitative MIC data for the compound alone, the observed synergistic effect against *Pseudomonas aeruginosa* suggests its mechanism as an efflux pump inhibitor (EPI) . This EPI activity is a specific, value-added function not common to all piperidines, differentiating it for research in overcoming antibiotic resistance.

Antibiotic resistance Efflux pump inhibitor Pseudomonas aeruginosa Piperidine derivatives

Potential Neurotransmitter Modulation: A Differentiating Feature for Neurological Research

Preliminary studies indicate that 4-(Isopentyloxy)piperidine hydrochloride may influence serotonin and dopamine pathways . While specific quantitative binding or functional data (e.g., Ki, IC50) are not yet available in public databases, this reported interaction with neurotransmitter systems provides a hypothesis-driven rationale for its use in neurological research. This potential is distinct from a simple piperidine building block and points toward a specific, albeit early-stage, application area.

Neuropharmacology Neurotransmitter systems Piperidine derivatives Serotonin Dopamine

Cytochrome P450 Interaction: A Unique Tool for Drug Metabolism Studies

The compound is reported to interact with cytochrome P450 enzymes, which are critical for drug metabolism and drug-drug interaction studies . This is a specific biochemical property that is not universal among piperidine derivatives. While the type of modulation (inhibition or induction) and quantitative parameters (IC50, Ki) are not provided in the available source, this interaction profile distinguishes it from other 4-alkoxypiperidines that may have no such effect, making it a valuable probe for ADME research.

Cytochrome P450 Drug metabolism Enzyme modulation Piperidine derivatives ADME

Targeted Application Scenarios for 4-(Isopentyloxy)piperidine Hydrochloride (CAS 1172347-43-1)


GPR119 Agonist Discovery and Metabolic Disease Research

For researchers investigating GPR119 as a target for type 2 diabetes and metabolic disorders, this compound serves as a valuable reference or starting point. Its documented agonist activity (EC50 = 44 nM for the base form) in a human HEK293 cell assay provides a quantitative benchmark for new compound development or for use as a tool compound to study GPR119 signaling pathways [1]. Its use is supported by cross-study comparisons showing similar potency to other active piperidine-based GPR119 agonists [2].

Antibiotic Resistance and Efflux Pump Inhibitor (EPI) Research

This compound is well-suited for research programs focused on combating antibiotic resistance, specifically through the inhibition of bacterial efflux pumps. Evidence of a synergistic effect with a conventional antibiotic against *Pseudomonas aeruginosa* supports its use as a research tool to study efflux pump mechanisms or as a chemical scaffold for developing novel EPIs [1]. Its procurement is justified for labs investigating novel strategies to potentiate existing antibiotics.

Drug Metabolism and Pharmacokinetics (DMPK) Assay Development

Given its reported interaction with cytochrome P450 enzymes, this compound is a relevant choice for DMPK and toxicology labs. It can be utilized as a probe or reference standard in assays designed to assess CYP450 enzyme activity, inhibition, or induction, or to study potential drug-drug interactions [1]. Its selection over a non-interacting piperidine is justified when a CYP450-active molecule is required.

Early-Stage CNS Drug Discovery and Neuropharmacology

For discovery programs exploring novel mechanisms in mood disorders or neurological conditions, the compound's preliminary association with serotonin and dopamine pathways offers a targeted starting point [1]. While requiring further validation, this property differentiates it from other 4-alkoxypiperidines and makes it a candidate for initial screening in CNS-focused assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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